molecular formula C8H9NO3S5 B11520503 Methyl ({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate

Methyl ({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate

Cat. No.: B11520503
M. Wt: 327.5 g/mol
InChI Key: JFTMZKZTSPNABC-UHFFFAOYSA-N
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Description

Methyl 2-({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate is a complex organic compound featuring a unique structure with multiple sulfur atoms and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate typically involves multi-step organic reactions. One common method includes the reaction of a dithiol compound with an amino acid derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms or the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Methyl 2-({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 2-({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s sulfur atoms and thioxo group can form strong bonds with metal ions and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({5-[(2-amino-2-oxoethyl)sulfanyl]-2-thioxo-1,3-dithiol-4-yl}sulfanyl)acetate is unique due to its combination of a thioxo group and multiple sulfur atoms, which confer distinct chemical and biological properties not found in simpler thiazole or dithiol compounds.

Properties

Molecular Formula

C8H9NO3S5

Molecular Weight

327.5 g/mol

IUPAC Name

methyl 2-[[5-(2-amino-2-oxoethyl)sulfanyl-2-sulfanylidene-1,3-dithiol-4-yl]sulfanyl]acetate

InChI

InChI=1S/C8H9NO3S5/c1-12-5(11)3-15-7-6(14-2-4(9)10)16-8(13)17-7/h2-3H2,1H3,(H2,9,10)

InChI Key

JFTMZKZTSPNABC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(SC(=S)S1)SCC(=O)N

Origin of Product

United States

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